Dehydro glycopyrrole Dehydro glycopyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535311
InChI: InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1
SMILES:
Molecular Formula: C19H26BrNO3
Molecular Weight: 396.3 g/mol

Dehydro glycopyrrole

CAS No.:

Cat. No.: VC18535311

Molecular Formula: C19H26BrNO3

Molecular Weight: 396.3 g/mol

* For research use only. Not for human or veterinary use.

Dehydro glycopyrrole -

Specification

Molecular Formula C19H26BrNO3
Molecular Weight 396.3 g/mol
IUPAC Name (1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide
Standard InChI InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1
Standard InChI Key HLKFQJFWZXEVMJ-PZBUXUTESA-M
Isomeric SMILES C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Canonical SMILES C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Introduction

Structural and Chemical Properties of Dehydro Glycopyrrole

Dehydro glycopyrrole is theorized to differ from glycopyrrolate (C₁₉H₂₈BrNO₃) by the removal of hydrogen atoms, resulting in a double bond within its pyrrolidine ring. This structural modification may alter its physicochemical properties, including solubility, stability, and receptor-binding affinity. Glycopyrrolate’s molecular framework consists of a cyclopentylmandelic acid ester linked to a quaternary ammonium pyrrolidine moiety . Introducing unsaturation (dehydro modification) could reduce its polarity, potentially enhancing lipid membrane permeability compared to the parent compound .

PropertyGlycopyrrolateHypothesized Dehydro Glycopyrrole
Molecular FormulaC₁₉H₂₈BrNO₃C₁₉H₂₆BrNO₃ (predicted)
Molecular Weight398.33 g/mol396.31 g/mol (predicted)
Melting Point192–195°C Not reported
Solubility in Water≥24 mg/mL Likely reduced
Receptor Affinity (M₃)Kᵢ = 0.78 nM Unknown

Theoretical models suggest that dehydro glycopyrrole may exhibit weaker anticholinergic activity due to conformational strain in the pyrrolidine ring, though experimental validation is lacking .

Synthetic Pathways and Challenges

Base Compound Synthesis

Glycopyrrolate is synthesized via esterification of α-cyclopentylmandelic acid with 3-hydroxy-1-methylpyrrolidine, followed by quaternization with methyl bromide . A Korean patent (KR101460694B1) describes optimized methods for glycopyrrolate production, emphasizing crystallization techniques to remove byproducts and improve yield .

Derivatization to Dehydro Glycopyrrole

  • Stability: Quaternary ammonium compounds are sensitive to heat and pH, complicating dehydrogenation .

  • Stereochemical Control: Unsaturation may introduce undesired stereoisomers, reducing pharmacological efficacy .

Research Gaps and Future Directions

Recommendations

  • Computational Modeling: Predict binding affinities using molecular docking simulations.

  • Collaborative Trials: Partner with academic labs to explore synthetic routes and biological activity.

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